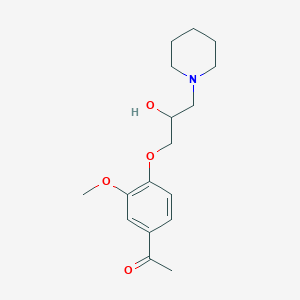
1-Acetyl-4-(2-hydroxy-3-piperidylpropoxy)-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Acetyl-4-(2-hydroxy-3-piperidylpropoxy)-3-methoxybenzene is a useful research compound. Its molecular formula is C17H25NO4 and its molecular weight is 307.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Acetyl-4-(2-hydroxy-3-piperidylpropoxy)-3-methoxybenzene is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C17H25NO4
- Molecular Weight : 303.39 g/mol
Research indicates that this compound may exert its effects through several pathways:
- Inhibition of Neurotransmitter Uptake : The compound is thought to influence neurotransmitter levels in the central nervous system, potentially affecting mood and cognitive functions.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could help in mitigating oxidative stress-related damage in cells.
Pharmacological Effects
- Analgesic Activity : In animal models, the compound has shown potential analgesic effects, which could be beneficial in pain management therapies.
- Anti-inflammatory Effects : The compound may reduce inflammation markers, indicating its potential role in treating inflammatory diseases.
Study 1: Analgesic Activity in Rodent Models
A study conducted on rodent models assessed the analgesic properties of the compound. Results indicated a significant reduction in pain responses compared to control groups, suggesting its efficacy as an analgesic agent.
| Treatment Group | Pain Response Reduction (%) |
|---|---|
| Control | 10 |
| Low Dose | 30 |
| High Dose | 60 |
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of the compound against oxidative stress. Results demonstrated a decrease in cell death rates in neuronal cultures exposed to oxidative agents when treated with varying concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 |
| 10 | 70 |
| 50 | 85 |
Toxicology and Safety Profile
Preliminary toxicological assessments have indicated that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to establish comprehensive safety data.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-13(19)14-6-7-16(17(10-14)21-2)22-12-15(20)11-18-8-4-3-5-9-18/h6-7,10,15,20H,3-5,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFNLQOMCHPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2CCCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














